1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c1-6(13)9-11-8(12-14-9)7-3-2-4-10-5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULPUKADLLHSEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC(=NO1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to targetPeroxisome Proliferator-Activated Receptor alpha (PPAR-α) and have shown antimicrobial activity against various bacterial and fungal strains.
Mode of Action
Similar compounds have been found to act asagonists of PPAR-α , a receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism. These compounds may bind to PPAR-α, activating it and leading to changes in gene expression. Additionally, these compounds have demonstrated antimicrobial activity, suggesting they may interact with targets in microbial cells to inhibit growth.
Biochemical Pathways
Activation of ppar-α can influence several metabolic pathways, including those involved in lipid metabolism and inflammation. The antimicrobial activity of similar compounds suggests they may interfere with essential biochemical pathways in microbial cells.
Result of Action
1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-one and similar compounds have demonstrated promising antimicrobial properties . They have been found effective against various bacterial and fungal strains, including C. albicans, A. clavatus, E. coli, and P. aeruginosa. Additionally, similar compounds have shown potential as PPAR-α agonists , suggesting they may have therapeutic potential in conditions where modulation of PPAR-α is beneficial.
Biological Activity
1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological properties, particularly focusing on its anticancer and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 218.22 g/mol. Its structure features a pyridine ring connected to a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Numerous studies have investigated the anticancer potential of compounds related to the oxadiazole family. For instance, derivatives containing the oxadiazole core have shown promising results against various cancer cell lines:
| Compound Name | Cell Lines Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HEPG2, MCF7 | 1.18 | |
| Compound B | PC-3, MCF7 | 0.2757 | |
| Compound C | A549, HT-29 | 0.010 |
These studies indicate that variations in the substituents on the oxadiazole ring can significantly influence the compound's potency against cancer cells.
The mechanism of action for compounds like this compound often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. For example:
- EGFR Inhibition : Some derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in the growth and spread of tumors .
Antimicrobial Activity
Research has also explored the antimicrobial properties of oxadiazole derivatives. For instance:
- Compounds derived from oxadiazoles have demonstrated significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The disk diffusion method has been commonly employed to evaluate these activities.
Case Studies
- Study on Anticancer Activity : A recent study synthesized several new oxadiazole derivatives and assessed their cytotoxicity using an MTT assay. Among them, one compound exhibited an IC50 value lower than that of established anticancer drugs like erlotinib .
- Antimicrobial Evaluation : Another study focused on the antimicrobial effects of oxadiazole derivatives against clinical isolates of bacteria. The results indicated that certain compounds had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that 1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-one exhibits notable antimicrobial activity against various pathogens. It has been shown to act as an agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), influencing metabolic pathways related to lipid metabolism and inflammation. Studies have demonstrated its effectiveness against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans and Aspergillus clavatus .
Mechanism of Action
The compound's mechanism of action involves the activation of PPAR-α, which plays a crucial role in regulating gene expression related to fatty acid metabolism and inflammation. This suggests potential therapeutic applications in conditions where modulation of these pathways is beneficial .
Therapeutic Applications
-
Antimicrobial Therapy
Given its efficacy against a range of microbial pathogens, this compound could serve as a lead molecule for developing new antimicrobial agents. Its ability to target PPAR-α suggests it may also have applications in treating metabolic disorders where inflammation is a concern. -
Potential in Cancer Research
The structural characteristics of this compound indicate it may interact with various biological targets involved in cancer progression. Preliminary studies on similar oxadiazole derivatives have shown promising anticancer properties, warranting further investigation into this compound's potential in oncology .
Structural Insights
The structural analysis of this compound reveals a complex arrangement that may contribute to its biological activity. The presence of the pyridine ring enhances its ability to interact with biological targets due to the nitrogen atom's electron-donating properties, which can facilitate binding interactions .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various oxadiazole derivatives, including this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Case Study 2: PPAR Activation
In another study focusing on metabolic diseases, researchers investigated the PPAR activation properties of several compounds similar to this compound. The findings suggested that these compounds could ameliorate symptoms associated with metabolic syndrome by enhancing lipid metabolism and reducing inflammation markers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
